molecular formula C10H8BrCl2NO B2983979 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one CAS No. 13228-52-9

3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one

Cat. No.: B2983979
CAS No.: 13228-52-9
M. Wt: 308.98
InChI Key: VUXMKBJIESFMLX-UHFFFAOYSA-N
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Description

3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H8BrCl2NO It is a member of the pyrrolidinone family, which is characterized by a five-membered lactam ring

Properties

IUPAC Name

3-bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrCl2NO/c11-7-3-4-14(10(7)15)6-1-2-8(12)9(13)5-6/h1-2,5,7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXMKBJIESFMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one typically involves the reaction of 3,4-dichlorophenylacetonitrile with bromine in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azides, thiocyanates, and various substituted amines.

    Oxidation: N-oxides are the primary products.

    Reduction: Amines are the major products formed.

Scientific Research Applications

3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and dichlorophenyl groups play a crucial role in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(3,4-dichlorophenyl)piperidin-2-one
  • 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2,5-dione
  • 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidine-2-carboxamide

Uniqueness

3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one is unique due to its specific substitution pattern and the presence of both bromine and dichlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

The compound 3-Bromo-1-(3,4-dichlorophenyl)pyrrolidin-2-one is of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidinone core with bromine and dichlorophenyl substituents. The presence of these halogen atoms enhances the compound's interaction with biological targets, making it a valuable candidate for drug development.

Structural Formula

The structural formula can be represented as follows:

C11H8BrCl2N1O1\text{C}_{11}\text{H}_{8}\text{BrCl}_{2}\text{N}_{1}\text{O}_{1}

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. Below are key areas of biological activity:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Target OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL

This suggests potent antibacterial activity compared to established antibiotics like ciprofloxacin.

2. Antiviral Properties

The compound has been evaluated for its antiviral potential, particularly against viruses that pose significant health risks. Preliminary studies suggest that it may inhibit viral replication through specific interactions with viral proteins or host cell receptors, although exact values remain to be determined.

3. Anticancer Effects

There is growing interest in the anticancer properties of this compound. Investigations have shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The ability to inhibit tumor growth in animal models has also been reported, highlighting its potential as a therapeutic agent in oncology.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, leading to altered enzyme activity.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing neurotransmission and potentially impacting conditions such as depression or anxiety.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. Variations in the substitution pattern on the pyrrolidine ring significantly affect biological potency and selectivity towards different targets.

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL
AntiviralVarious virusesTBD
AnticancerCancer cell linesTBD

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

Case Study 1: Antimicrobial Efficacy

A study investigating its antimicrobial effects demonstrated significant inhibition of bacterial growth in clinical isolates, suggesting potential for use in treating resistant infections.

Case Study 2: Anticancer Activity

In cancer research, experiments showed that treatment with this compound led to reduced tumor size in xenograft models, indicating promising anticancer activity.

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